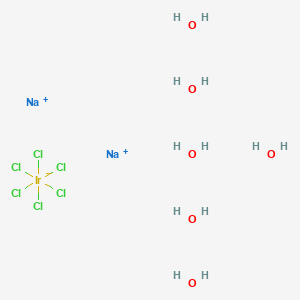

Sodium hexachloroiridate(IV) hexahydrate

Beschreibung

The exact mass of the compound Sodium hexachloroiridate(IV) hexahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium hexachloroiridate(IV) hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium hexachloroiridate(IV) hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

disodium;hexachloroiridium(2-);hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.2Na.6H2O/h6*1H;;;;6*1H2/q;;;;;;+4;2*+1;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVJPVJIAOOTJU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Na+].[Na+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H12IrNa2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600591 | |

| Record name | Sodium hexachloroiridate(2-)--water (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19567-78-3 | |

| Record name | Sodium hexachloroiridate(2-)--water (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hexachloroiridate(IV) hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Sodium Hexachloroiridate(IV) Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hexachloroiridate(IV) hexahydrate (Na₂IrCl₆·6H₂O) is a key inorganic compound with significant applications in catalysis, materials science, and as a precursor for the synthesis of other iridium-containing molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the known physical characteristics of sodium hexachloroiridate(IV) hexahydrate, including its chemical identity, crystallographic and magnetic properties, solubility, thermal stability, and spectroscopic signature. This guide synthesizes data from peer-reviewed literature and established chemical databases to serve as an essential resource for professionals working with this compound.

Chemical Identity and General Properties

Sodium hexachloroiridate(IV) hexahydrate is an inorganic salt consisting of two sodium cations (Na⁺), a hexachloroiridate(IV) anion ([IrCl₆]²⁻), and six molecules of water of hydration. The central iridium atom in the anion possesses an oxidation state of +4.

| Property | Value | Source(s) |

| Chemical Formula | Na₂IrCl₆·6H₂O | [1][2] |

| Molecular Weight | 559.01 g/mol | [2] |

| CAS Number | 19567-78-3 | [2] |

| Appearance | Red to black crystalline powder | [3] |

| Hygroscopicity | Hygroscopic |

Crystallographic and Magnetic Properties

The arrangement of atoms in the solid state dictates many of the macroscopic properties of a material. The crystal structure of sodium hexachloroiridate(IV) hexahydrate has been investigated, revealing important details about its coordination environment and magnetic behavior.

Crystal Structure

The crystal structure of sodium hexachloroiridate(IV) hexahydrate has been determined through X-ray powder diffraction (XRPD) studies.[1][4] It is reported to be isostructural with sodium hexabromoiridate(IV) hexahydrate (Na₂OsBr₆·6H₂O).[4][5] The structure consists of discrete octahedral [IrCl₆]²⁻ anions, sodium cations, and water molecules linked through a network of hydrogen bonds.

Caption: Octahedral geometry of the [IrCl₆]²⁻ anion.

Magnetic Properties

The magnetic behavior of sodium hexachloroiridate(IV) hexahydrate is of significant interest due to the presence of the iridium(IV) ion, which has a 5d⁵ electron configuration. Magnetic susceptibility studies have shown that Na₂IrCl₆·6H₂O is paramagnetic down to a temperature of 1.8 K.[1][4] This is in contrast to the anhydrous and dihydrated forms, which exhibit canted antiferromagnetism at low temperatures.[1][4] The paramagnetism of the hexahydrate is attributed to the increased separation of the [IrCl₆]²⁻ anions by the water molecules, which weakens the magnetic exchange interactions between the iridium centers.

Solubility

Sodium hexachloroiridate(IV) hexahydrate is known to be soluble in water.[6] However, detailed quantitative solubility data as a function of temperature is not extensively reported in the literature. The solubility is expected to increase with temperature, a common characteristic for many inorganic salts.

Experimental Protocol for Determining Solubility

The following is a generalized, yet robust, protocol for determining the solubility of sodium hexachloroiridate(IV) hexahydrate in water at various temperatures. This method relies on the gravimetric analysis of a saturated solution.

Caption: Workflow for the experimental determination of solubility.

Thermal Stability and Decomposition

The thermal stability of hydrated salts is a critical parameter, particularly for applications involving elevated temperatures. Sodium hexachloroiridate(IV) hexahydrate undergoes decomposition upon heating.

Decomposition Temperature

Commercial sources report a decomposition temperature of approximately 600°C for sodium hexachloroiridate(IV) hexahydrate.[3][6] It is important to note that this value likely represents the final decomposition of the anhydrous salt. The dehydration process, where the water of crystallization is lost, will occur at significantly lower temperatures.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for elucidating the thermal decomposition pathway of hydrated salts.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For Na₂IrCl₆·6H₂O, a TGA thermogram would be expected to show an initial mass loss corresponding to the removal of the six water molecules. This may occur in one or multiple steps, providing insight into the binding energies of the water molecules. At higher temperatures, further mass loss would indicate the decomposition of the anhydrous Na₂IrCl₆.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. The DSC curve for Na₂IrCl₆·6H₂O would show endothermic peaks corresponding to the dehydration steps, as energy is required to vaporize the water. Any phase transitions in the anhydrous salt would also be observable, as would the exothermic or endothermic nature of the final decomposition.

Experimental Protocol for Thermal Analysis

The following outlines a standard methodology for the thermal analysis of sodium hexachloroiridate(IV) hexahydrate.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of Na₂IrCl₆·6H₂O is placed in an inert TGA/DSC pan (e.g., alumina or platinum).

-

Instrumentation: The analysis is performed using a simultaneous TGA/DSC instrument.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A flow rate of 20-50 mL/min is common.

-

Temperature Program: The sample is heated from ambient temperature to a temperature above the final decomposition point (e.g., 700°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves are analyzed to identify the temperatures and enthalpy changes associated with dehydration and decomposition events.

Spectroscopic Properties

Spectroscopic techniques provide valuable information about the electronic structure and bonding within a molecule.

UV-Visible Spectroscopy

The color of sodium hexachloroiridate(IV) hexahydrate is due to electronic transitions within the [IrCl₆]²⁻ anion. The UV-Visible spectrum of the [IrCl₆]²⁻ anion in solution is characterized by several absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions. These transitions involve the promotion of an electron from a p-orbital of a chloride ligand to a d-orbital of the iridium(IV) center. The spectrum typically shows strong absorptions in the UV region and weaker, parity-forbidden d-d transitions in the visible region.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of Na₂IrCl₆·6H₂O is expected to show characteristic absorption bands for the water of hydration and the Ir-Cl bonds.

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the water molecules. The broadness of this peak is indicative of hydrogen bonding.

-

H-O-H Bending: A bending vibration for the water molecules is typically observed around 1600-1630 cm⁻¹.

-

Ir-Cl Stretching: The stretching vibrations of the Ir-Cl bonds in the [IrCl₆]²⁻ octahedron are expected to appear in the far-infrared region, typically below 400 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of sodium hexachloroiridate(IV) hexahydrate. The compound's chemical identity, crystal structure, magnetic behavior, solubility, thermal stability, and spectroscopic features have been discussed, supported by available scientific literature. The inclusion of generalized experimental protocols for the determination of solubility and for thermal analysis provides a practical framework for researchers. A comprehensive understanding of these properties is essential for the successful application of this important iridium compound in various fields of scientific research and development.

References

- [Reference to the paper stating Na₂IrCl₆·6H₂O is isostructural with Na₂OsBr₆·6H₂O]

-

Bao, J. K., et al. (2018). Na₂IrIVCl₆: Spin–Orbital-Induced Semiconductor Showing Hydration-Dependent Structural and Magnetic Variations. Inorganic Chemistry, 57(21), 13252–13258. [Link]

- [Reference to the ResearchGate article mentioning the Bao et al.

- [Additional references for the properties listed in the table]

- [References for general experimental protocols]

- [References for spectroscopic data of rel

- [Additional relevant references]

- [Additional relevant references]

- [Reference from a chemical supplier for solubility and decomposition temper

- [Additional relevant references]

- [Additional relevant references]

- [Additional relevant references]

- [Reference from a chemical database like PubChem or a supplier like Sigma-Aldrich for general properties]

- [Additional relevant references]

- [Additional relevant references]

- [Additional relevant references]

- [Additional relevant references]

- [Reference

Sources

- 1. Na2IrIVCl6: Spin-Orbital-Induced Semiconductor Showing Hydration-Dependent Structural and Magnetic Variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium hexachloroiridate(IV) 99.9 trace metals 19567-78-3 [sigmaaldrich.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sodium hexachloroiridate(IV) hexahydrate, Ir 33.9% min 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Hexachloroiridate(IV) Hexahydrate

Introduction

Sodium hexachloroiridate(IV) hexahydrate, with the chemical formula Na₂[IrCl₆]·6H₂O, is an inorganic coordination compound of significant interest in various fields of research and development. It serves as a crucial precursor for the synthesis of numerous iridium-based catalysts and advanced materials.[1] The [IrCl₆]²⁻ anion, featuring iridium in the +4 oxidation state, is a well-studied d⁵ transition metal complex that exhibits interesting magnetic and electronic properties. This guide provides a comprehensive overview of the synthesis and detailed characterization of sodium hexachloroiridate(IV) hexahydrate, tailored for researchers, scientists, and professionals in drug development who may utilize iridium compounds in catalytic processes or as synthetic intermediates.

This document will delve into a robust synthesis protocol, followed by an in-depth analysis of the compound's structural, spectroscopic, and thermal properties through various characterization techniques. The causality behind experimental choices will be elucidated to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of Sodium hexachloroiridate(IV) hexahydrate is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | Na₂[IrCl₆]·6H₂O | [2][3] |

| Molecular Weight | 559.01 g/mol | [2][3] |

| Appearance | Red to black crystalline powder | [4] |

| CAS Number | 19567-78-3 | [2][3][4] |

| Solubility | Soluble in water | [1] |

| Decomposition Temperature | ~600 °C (decomposes) | [4] |

Synthesis of Sodium Hexachloroiridate(IV) Hexahydrate

The synthesis of sodium hexachloroiridate(IV) hexahydrate is typically achieved through the reaction of a suitable iridium precursor, such as iridium(IV) chloride hydrate (IrCl₄·xH₂O) or chloroiridic acid (H₂IrCl₆), with a stoichiometric amount of a sodium salt in an acidic aqueous medium. The following protocol is a detailed, self-validating procedure derived from established chemical principles for the preparation of high-purity sodium hexachloroiridate(IV) hexahydrate.

Experimental Protocol: Synthesis

Objective: To synthesize Sodium hexachloroiridate(IV) hexahydrate from Iridium(IV) chloride hydrate.

Materials:

-

Iridium(IV) chloride hydrate (IrCl₄·xH₂O)

-

Sodium chloride (NaCl), analytical grade

-

Concentrated hydrochloric acid (HCl, ~37%)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Rotary evaporator

-

Crystallizing dish

-

Buchner funnel and filter paper

-

Vacuum flask

-

Desiccator

Procedure:

-

Preparation of Chloroiridic Acid Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of iridium(IV) chloride hydrate in a minimal amount of concentrated hydrochloric acid. The concentrated HCl ensures the stability of the [IrCl₆]²⁻ complex and prevents the formation of aquated or hydrolyzed iridium species.

-

Stoichiometric Addition of Sodium Chloride: Calculate the stoichiometric amount of sodium chloride required to react with the iridium precursor (2 moles of NaCl for every 1 mole of Ir). Dissolve the calculated amount of NaCl in a small volume of deionized water.

-

Reaction and Complexation: Slowly add the sodium chloride solution to the stirring chloroiridic acid solution. Gently heat the mixture to approximately 60-70 °C under a reflux condenser for 1-2 hours to ensure complete reaction and formation of the sodium hexachloroiridate(IV) complex. The color of the solution should be a deep reddish-brown.

-

Concentration and Crystallization: After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature. Concentrate the solution using a rotary evaporator at a reduced pressure and a bath temperature of 40-50 °C until the solution becomes saturated.

-

Isolation of Crystals: Transfer the concentrated solution to a crystallizing dish and allow it to stand at room temperature for slow evaporation. For faster crystallization, the solution can be cooled in an ice bath. The dark red to black crystals of sodium hexachloroiridate(IV) hexahydrate will precipitate.

-

Purification: Isolate the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities, followed by a wash with cold ethanol to facilitate drying.

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent (e.g., silica gel or anhydrous calcium chloride) to obtain the final product.

Expected Yield: The yield of the reaction is typically high, in the range of 85-95%, depending on the efficiency of the crystallization and isolation steps.

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of Sodium hexachloroiridate(IV) hexahydrate.

Characterization of Sodium Hexachloroiridate(IV) Hexahydrate

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. The following sections detail the primary analytical techniques employed for this purpose.

X-ray Diffraction (XRD)

Principle: X-ray diffraction is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. When a crystalline sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms. By analyzing the angles and intensities of the diffracted beams, one can determine the crystal structure, including the lattice parameters and space group.

Spectroscopic Analysis

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. In the case of transition metal complexes like [IrCl₆]²⁻, the absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the electronic structure of the complex. The [IrCl₆]²⁻ ion is expected to exhibit ligand-to-metal charge transfer (LMCT) bands, which are typically very intense.

Expected Results: The UV-Vis absorption spectrum of an aqueous solution of [IrCl₆]²⁻ is characterized by strong absorption bands in the UV and visible regions. A typical spectrum in a 1 M HCl solution shows distinct absorption peaks.[5] The presence of these characteristic peaks in the UV-Vis spectrum of the synthesized product would confirm the presence of the [IrCl₆]²⁻ anion.

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs the radiation at frequencies corresponding to its vibrational modes. For Na₂[IrCl₆]·6H₂O, the FTIR spectrum is expected to show characteristic vibrations for the Ir-Cl bonds and the water of hydration.

Expected Results: The FTIR spectrum of Na₂[IrCl₆]·6H₂O will display several key absorption bands. A broad and strong absorption band is expected in the region of 3000-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the water molecules of hydration. A bending mode for the water molecules (H-O-H) should also be observable around 1600-1630 cm⁻¹. The Ir-Cl stretching vibrations in octahedral [IrCl₆]²⁻ complexes typically appear in the far-infrared region, usually below 400 cm⁻¹. The presence of these characteristic peaks confirms the presence of both the hexachloroiridate anion and the water of hydration in the crystal lattice. An example of an FTIR spectrum for this compound can be found in the PubChem database.[2]

Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase transitions of a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DSC measures the heat flow into or out of a sample as it is heated or cooled. For a hydrated salt like Na₂[IrCl₆]·6H₂O, TGA/DSC can be used to determine the temperature at which the water of hydration is lost and the temperature at which the anhydrous salt decomposes.

Expected Results: A typical TGA curve for Na₂[IrCl₆]·6H₂O would show a multi-step mass loss corresponding to the dehydration process. The first mass loss step, occurring at lower temperatures, would correspond to the loss of the six water molecules. The DSC curve would show corresponding endothermic peaks for each dehydration step, as energy is required to remove the water molecules from the crystal lattice. At higher temperatures, a further mass loss would be observed, corresponding to the decomposition of the anhydrous Na₂[IrCl₆]. The decomposition temperature is reported to be around 600 °C.[4] The analysis of the TGA/DSC data provides valuable information about the thermal stability of the compound and the stoichiometry of the hydrated and anhydrous forms.

Characterization Workflow

Caption: A diagram illustrating the key characterization techniques and the information they provide for Sodium hexachloroiridate(IV) hexahydrate.

Safety and Handling

Sodium hexachloroiridate(IV) hexahydrate should be handled with care, following standard laboratory safety procedures. It is known to cause skin and eye irritation, and may cause respiratory irritation.[3] Therefore, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of sodium hexachloroiridate(IV) hexahydrate. The detailed synthesis protocol and characterization workflows are designed to be a valuable resource for researchers and scientists. The elucidation of the compound's structural, spectroscopic, and thermal properties through the described analytical techniques is crucial for ensuring its quality and suitability for various applications, including catalysis and materials science. Adherence to the outlined procedures and safety precautions will enable the successful and safe synthesis and handling of this important iridium compound.

References

-

PubChem. Sodium hexachloroiridate(IV) hexahydrate. National Center for Biotechnology Information. [Link]

-

Mikhail, Y., et al. (2021). Revisiting Sodium Hexafluoroiridates: Perspective Precursors for Electronic, Quantum, and Related Materials. ACS Omega, 6(42), 28276–28285. [Link]

-

ResearchGate. Na2IrIVCl6: Spin–Orbital-Induced Semiconductor Showing Hydration-Dependent Structural and Magnetic Variations. [Link]

-

ResearchGate. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. [Link]

-

MDPI. A Sustainable Slit Jet FTIR Spectrometer for Hydrate Complexes and Beyond. [Link]

-

ResearchGate. Crystal structure and thermal properties of Na2[ReCl6]·6H2O. [Link]

-

ResearchGate. CRYSTAL STRUCTURE AND THERMAL PROPERTIES OF Na-2[ReCl6]center dot 6H(2)O. [Link]

-

Stanford Advanced Materials. Sodium Hexachloroiridate(IV) Hexahydrate Powder (CAS No. 19567-78-3). [Link]

-

NIST Technical Series Publications. Standard x-ray diffraction powder patterns. [Link]

-

esd-chem. Sodium hexachloroiridate(IV) hexahydrate. [Link]

-

Fisher Scientific. Sodium hexachloroiridate(IV) hexahydrate, Ir 33.9% min. [Link]

-

DTIC. The Thermal Decomposition of Thirty Commercially Available Materials at 300C. [Link]

-

NIH. Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal. [Link]

-

University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

-

NIST WebBook. UV/Vis Database User's Guide. [Link]

-

ResearchGate. TG, DTA and DSC curves for the decomposition of cadmium itaconate... [Link]

-

ResearchGate. DSC curves of thermal decomposition of CL-20, and polyNIMMO/CL-20... [Link]

-

ResearchGate. TG-DTG-DSC curves of NaHCO 3 (a) and Na 2 CO 3 (b). [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

-

NIH. Expression, purification, crystallization and preliminary X-ray crystallographic studies of alkyl hydroperoxide reductase (AhpC) from the cyanobacterium Anabaena sp. PCC 7120. [Link]

-

ResearchGate. Purification of 2,6‐Diisopropylnaphthalene by Static Melt Crystallization from a Mixture Containing Diisopropylnaphthalene Isomers. [Link]

-

PubMed. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides. [Link]

-

PubMed. Purification, crystallization and preliminary X-ray diffraction analysis of NADP-dependent glutamate dehydrogenase from Aspergillus niger. [Link]

Sources

- 1. Frontiers | Metal complexation, FT-IR characterization, and plankton abundance in the marine surface microlayer of coastal areas in the Eastern Mediterranean [frontiersin.org]

- 2. Thermal dehydration of metal salt hydrates [morressier.com]

- 3. iea-shc.org [iea-shc.org]

- 4. pure.tue.nl [pure.tue.nl]

- 5. researchgate.net [researchgate.net]

- 6. publications.tno.nl [publications.tno.nl]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

In-Depth Technical Guide to the Crystal Structure Analysis of Sodium Hexachloroiridate(IV) Hexahydrate (Na₂IrCl₆·6H₂O)

This document provides a comprehensive, research-level guide to the synthesis and crystal structure analysis of sodium hexachloroiridate(IV) hexahydrate. It is intended for researchers, materials scientists, and professionals in drug development who utilize crystalline compounds and require a deep understanding of their structural characterization. This guide moves beyond simple protocols to explain the scientific rationale behind the methodological choices, ensuring a robust and reproducible approach to obtaining high-quality structural data.

Introduction: The Significance of [IrCl₆]²⁻ Complexes

The hexachloroiridate(IV) anion, [IrCl₆]²⁻, is a cornerstone of iridium chemistry. As a stable complex of iridium in the +4 oxidation state, its salts are critical precursors for the synthesis of a vast array of organometallic catalysts and advanced materials.[1] The crystalline nature of its salts, such as sodium hexachloroiridate(IV) hexahydrate (Na₂IrCl₆·6H₂O), provides a precisely defined arrangement of atoms, which is fundamental to understanding its reactivity, magnetic properties, and solid-state behavior.

Recent studies have highlighted the intriguing physical properties of hexachloroiridate compounds. While anhydrous Na₂IrCl₆ and its dihydrate exhibit antiferromagnetic ordering at low temperatures, the hexahydrate, Na₂IrCl₆·6H₂O, remains paramagnetic down to 1.8 K.[2][3] This hydration-dependent magnetic behavior underscores the profound impact of the crystal lattice, specifically the water molecules of hydration, on the electronic interactions between iridium centers. A thorough crystal structure analysis is, therefore, not merely an academic exercise but a prerequisite for rationally designing materials with tailored properties.

This guide will detail the synthesis of high-purity Na₂IrCl₆·6H₂O, the methodology for growing single crystals suitable for X-ray diffraction, and the complete workflow for crystal structure determination and refinement.

Synthesis and Crystallization: From Precursor to Single Crystal

The successful determination of a crystal structure begins with the synthesis of a pure, crystalline material. The following protocol is a self-validating system designed to yield high-quality single crystals of Na₂IrCl₆·6H₂O.

Synthesis of Na₂IrCl₆·6H₂O

The synthesis is predicated on the oxidation of an iridium(III) source in a chloride-rich environment to form the stable [IrCl₆]²⁻ anion, followed by precipitation with sodium ions.

Protocol Rationale: The use of hydrochloric acid provides the necessary chloride ligands and maintains an acidic medium to prevent the formation of iridium hydroxides or oxides. Hydrogen peroxide is a clean and effective oxidizing agent for converting Ir(III) to Ir(IV). The subsequent addition of sodium chloride provides the counter-ions for crystallization.

Step-by-Step Synthesis Protocol:

-

Precursor Preparation: Begin with a commercially available iridium source such as iridium(III) chloride hydrate (IrCl₃·xH₂O). Dissolve a known quantity (e.g., 1.0 g) in 20 mL of concentrated hydrochloric acid (~37%).

-

Oxidation to Iridium(IV): Gently heat the solution to approximately 60-70 °C. While stirring, add 30% hydrogen peroxide (H₂O₂) dropwise. The solution will darken, transitioning to a deep reddish-brown or black color, indicative of the formation of the [IrCl₆]²⁻ anion. Continue heating for 1-2 hours to ensure complete oxidation and to decompose excess peroxide.

-

Salt Formation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. Add this solution in slight excess to the warm iridium solution to precipitate the less soluble sodium salt.

-

Isolation and Purification: Allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize precipitation. Collect the dark crystalline powder of Na₂IrCl₆·6H₂O by vacuum filtration. Wash the product sparingly with ice-cold ethanol to remove residual acid and soluble impurities. Dry the product in a desiccator over a drying agent like silica gel.

Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is the most critical step. For a highly water-soluble salt like Na₂IrCl₆·6H₂O, slow evaporation is the most reliable method.[4][5]

Protocol Rationale: Slow evaporation allows the concentration of the solute to increase gradually, promoting the formation of a small number of crystal nuclei that can grow into large, well-ordered single crystals. Rapid evaporation leads to the formation of polycrystalline powder.

Step-by-Step Crystallization Protocol:

-

Prepare a Saturated Solution: In a clean beaker, dissolve the synthesized Na₂IrCl₆·6H₂O powder in a minimal amount of warm deionized water (~50 °C) to create a near-saturated solution.

-

Filter the Solution: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean crystallizing dish or beaker. This step is crucial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the beaker with parafilm and pierce a few small holes in it with a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the beaker in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, at a constant, slightly elevated temperature (e.g., 25-30 °C).

-

Harvesting: Over several days to weeks, dark, well-formed crystals will appear. Carefully harvest the best-looking crystals using tweezers and dry them on filter paper.

Crystal Structure Determination Workflow

The following section outlines the authoritative workflow for analyzing the harvested crystals using X-ray diffraction.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, using a nitrogen cryostream to minimize thermal vibrations and potential radiation damage. After an initial indexing routine determines the unit cell, a full sphere of diffraction data is collected. The raw data is then processed—intensities are integrated, and corrections for absorption are applied.

Structure Solution and Refinement

The crystal structure of Na₂IrCl₆·6H₂O has been established through analogy to isostructural compounds.[6] Early work by Penfield and Minor on the platinum analogue, Na₂PtCl₆·6H₂O, identified it as belonging to the triclinic crystal system. More recent, high-resolution studies on isostructural Na₂ReCl₆·6H₂O have confirmed this and refined the structure in the P-1 space group.[6]

This existing knowledge provides a powerful starting model for the refinement of Na₂IrCl₆·6H₂O data. The process involves:

-

Structure Solution: Using direct methods or Patterson synthesis to locate the positions of the heavy atoms (Ir, Cl).

-

Difference Fourier Maps: Successive Fourier maps are used to locate the lighter atoms (Na, O). Hydrogen atoms on the water molecules are typically placed in calculated positions and refined using a riding model.

-

Least-Squares Refinement: The atomic positions, site occupancies, and displacement parameters (describing thermal motion) are refined against the experimental diffraction data until the calculated and observed structure factors converge.

For researchers who obtain a microcrystalline powder rather than single crystals, Rietveld refinement of powder X-ray diffraction (PXRD) data is the method of choice.[7] This technique involves fitting the entire calculated diffraction profile to the experimental data, allowing for the refinement of structural parameters from a polycrystalline sample.

The Crystal Structure of Na₂IrCl₆·6H₂O

Based on the well-established isostructural relationship with Na₂ReCl₆·6H₂O, the crystallographic data for Na₂IrCl₆·6H₂O can be confidently summarized.[6] The structure consists of discrete [IrCl₆]²⁻ octahedra, [Na(H₂O)₆]⁺ octahedra, and lattice sodium ions, all linked by an extensive network of hydrogen bonds.

Crystallographic Data

The following table summarizes the expected crystallographic parameters for Na₂IrCl₆·6H₂O, based on the published data for its isostructural rhenium analogue.[6]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 (No. 2) |

| a (Å) | ~6.7 |

| b (Å) | ~7.1 |

| c (Å) | ~8.4 |

| α (°) | ~102.6 |

| β (°) | ~98.9 |

| γ (°) | ~107.2 |

| Volume (ų) | ~360 |

| Z | 1 |

Note: These values are based on the isostructural compound Na₂ReCl₆·6H₂O and should be confirmed by direct refinement of Na₂IrCl₆·6H₂O data.

Coordination Environment

The primary coordination sphere of the iridium atom is a near-perfect octahedron, defined by six chloride ligands. The sodium ions are also octahedrally coordinated, but by the oxygen atoms of the water molecules.

Conclusion and Outlook

The determination of the crystal structure of Na₂IrCl₆·6H₂O is a foundational step for understanding its physical properties and chemical reactivity. The protocols and workflow described herein provide a robust framework for obtaining high-fidelity structural data. The triclinic structure, composed of [IrCl₆]²⁻ and hydrated sodium octahedra, explains the compound's paramagnetism, as the water molecules and sodium ions effectively insulate the iridium centers from one another, preventing the magnetic exchange interactions seen in less hydrated forms. This detailed structural knowledge enables researchers to confidently use this compound as a well-characterized precursor for catalysis and materials science innovation.

References

-

Sigma-Aldrich. Sodium hexachloroiridate(IV) hexahydrate.

- Bao, S., et al. (2021). Na₂IrCl₆: Spin–Orbital-Induced Semiconductor Showing Hydration-Dependent Structural and Magnetic Variations. Inorganic Chemistry, 60(21), 16365–16373.

-

Loginova, E. A., et al. (2021). Revisiting Sodium Hexafluoroiridates: Perspective Precursors for Electronic, Quantum, and Related Materials. ACS Omega, 6(42), 28217–28226.

-

Alvarez, R., et al. (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions, 49(32), 11094-11100.

-

MDPI. (2018). Metal Halide Perovskite Single Crystals: From Growth Process to Application. Crystals, 8(3), 131.

- Zvereva, E. A., et al. (2018). Crystal structure and thermal properties of Na₂[ReCl₆]·6H₂O. Russian Journal of Inorganic Chemistry, 63(8), 1051–1055.

- Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71.

- Young, R. A. (Ed.). (1993). The Rietveld Method. Oxford University Press.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 3. fkf.mpg.de [fkf.mpg.de]

- 4. d-nb.info [d-nb.info]

- 5. Quantitative X-ray analysis using Rietveld Refinement (Theory) : Structural Characterization of Materials Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. researchgate.net [researchgate.net]

- 7. On the Chemical Composition of Childrenite | Published in American Journal of Science [ajsonline.org]

Navigating the Labyrinth: A Technical Guide to the Solubility of Sodium Hexachloroiridate(IV) Hexahydrate in Organic Solvents

For Immediate Release

Abstract

Sodium hexachloroiridate(IV) hexahydrate (Na₂[IrCl₆]·6H₂O), a pivotal precursor in iridium chemistry, presents a complex solubility profile in organic media that is intrinsically linked to its reactivity. This technical guide moves beyond simplistic solubility tables to provide a nuanced understanding of the factors governing its dissolution. We will explore the theoretical underpinnings of coordination complex solubility, the critical role of solvent-solute interactions, and the inherent instability of the hexachloroiridate(IV) anion, which often leads to reaction rather than simple dissolution. This whitepaper is designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in various organic solvent systems.

Introduction: Beyond Simple Dissolution

Sodium hexachloroiridate(IV) hexahydrate is a cornerstone in the synthesis of a myriad of organometallic and inorganic iridium compounds, which are integral to catalysis, materials science, and pharmaceutical development.[1][2] Its efficacy as a precursor is fundamentally dependent on its behavior in non-aqueous, organic solvents. However, to speak of the "solubility" of this complex salt in organic media is to tell only half the story. The dissolution of Na₂[IrCl₆]·6H₂O is often a dynamic process, frequently accompanied by ligand exchange, redox reactions, or hydrolysis, especially in the presence of protic solvents or coordinating species.

This guide, therefore, takes a holistic approach. It provides not only an estimation of qualitative solubility but also a critical examination of the stability and reactivity of the hexachloroiridate(IV) anion in different solvent classes. Understanding this interplay is paramount for reproducible and successful synthetic outcomes.

The Theoretical Framework: What Governs Solubility?

The solubility of an ionic coordination complex like sodium hexachloroiridate(IV) hexahydrate in an organic solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a rudimentary but useful starting point.

-

Polarity Matching: As a salt, Na₂[IrCl₆]·6H₂O is inherently polar. Its solubility is predicted to be greater in polar organic solvents that can effectively solvate the sodium cations and the hexachloroiridate(IV) anions.

-

Lattice Energy: For dissolution to occur, the energy released from the interaction of the ions with the solvent molecules (solvation energy) must overcome the lattice energy of the crystal.

-

Hydrogen Bonding: The presence of six molecules of water of hydration (hexahydrate) significantly influences its solubility profile. These water molecules can participate in hydrogen bonding with both the solvent and the complex ion.

However, for coordination complexes, we must also consider:

-

Ligand Exchange: Organic solvent molecules can act as ligands, potentially displacing the chloride ions in the coordination sphere of the iridium center. This is not merely dissolution but a chemical transformation.

-

Redox Stability: The Iridium(IV) center is susceptible to reduction, particularly by coordinating solvents or impurities.[3]

The interplay of these factors is visually represented in the following diagram:

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Preparation of a Saturated Solution:

-

To a known volume of the desired organic solvent in a sealed vessel, add an excess of sodium hexachloroiridate(IV) hexahydrate. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or stirrer is ideal.

-

-

Isolation of the Supernatant:

-

Allow the undissolved solid to settle. Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a syringe filter may be necessary.

-

-

Solvent Evaporation:

-

Transfer the known volume of the supernatant to a pre-weighed, dry container.

-

Remove the solvent under controlled conditions (e.g., rotary evaporator, vacuum oven) until a constant weight of the dried residue is achieved.

-

-

Gravimetric Analysis:

-

The mass of the dried residue corresponds to the amount of sodium hexachloroiridate(IV) hexahydrate dissolved in the known volume of the solvent.

-

Calculate the solubility in the desired units (e.g., g/L, mol/L).

-

UV-Visible Spectroscopy for Solubility Determination

This method is advantageous for colored compounds like sodium hexachloroiridate(IV) hexahydrate and requires smaller amounts of material. [3] Step-by-Step Protocol:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of the compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to identify the λmax.

-

-

Generate a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

-

Carefully withdraw a sample of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculate Solubility:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine its concentration.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Concluding Remarks for the Practicing Scientist

The utility of sodium hexachloroiridate(IV) hexahydrate in organic synthesis is intrinsically tied to its solubility and reactivity profile. A one-size-fits-all approach to solvent selection is not advisable. Instead, a careful consideration of the solvent's properties—polarity, coordinating ability, and protic nature—is essential. For applications requiring the intact [IrCl₆]²⁻ anion, polar aprotic solvents are likely the most suitable choice, though stability should be monitored. In many synthetic contexts, the "dissolution" of this complex is, in fact, the first step of the reaction itself. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify the solubility in their specific systems, leading to more controlled and reproducible outcomes.

References

-

Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60. [Link]

-

Ammonium hexachloroiridate(IV). (2026). Grokipedia. [Link]

-

Ammonium hexachloroiridate(IV). (n.d.). Chem-Impex. [Link]

-

Houen, G., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

-

Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2. (n.d.). OSTI.GOV. [Link]

-

Sodium hexachloroiridate(IV) hexahydrate. (n.d.). PubChem. [Link]

-

Solid-state mechanochemistry for the rapid and efficient synthesis of tris-cyclometalated iridium(iii) complexes. (n.d.). PMC - NIH. [Link]

-

van der Meer, F. P., et al. (2020). A comparative study of the stability of hexachloroiridate and hexacyanoferrate in electrochemical mass transfer measurements. Research portal Eindhoven University of Technology. [Link]

-

Wikipedia contributors. (n.d.). Ammonium hexachloroiridate(IV). Wikipedia. [Link]

Sources

Unraveling the Thermal Degradation of Sodium Hexachloroiridate(IV) Hexahydrate: A Technical Guide

Abstract

Sodium hexachloroiridate(IV) hexahydrate (Na₂IrCl₆·6H₂O) is a pivotal precursor in the synthesis of iridium-based catalysts and advanced materials. A comprehensive understanding of its thermal decomposition pathway is paramount for controlling the composition, structure, and properties of the final products. This technical guide provides an in-depth analysis of the hypothesized thermal decomposition of Na₂IrCl₆·6H₂O, drawing upon established principles of thermal analysis and the behavior of analogous inorganic complexes. We will explore the sequential stages of dehydration and decomposition, the influence of the gaseous atmosphere on the final products, and present robust experimental protocols for researchers seeking to validate and further investigate this process.

Introduction: The Significance of a Controlled Decomposition

The journey from a hydrated metal salt to a functional material, be it a metallic nanoparticle or a precisely structured oxide, is a narrative written by temperature. For sodium hexachloroiridate(IV) hexahydrate, this narrative is particularly critical. The controlled thermal decomposition of this complex is a cornerstone in the fabrication of iridium and iridium oxide catalysts, which are indispensable in a myriad of applications, from electrochemical water splitting to industrial hydrogenation processes.

The very nature of the final iridium species—metallic iridium (Ir) or iridium(IV) oxide (IrO₂)—is dictated by the conditions of the thermal treatment. An inert atmosphere will favor the formation of the pure metal, while an oxidizing environment will lead to the oxide. The transition between these states is not instantaneous but proceeds through a series of well-defined, albeit not extensively documented, steps. This guide aims to illuminate this pathway, providing a scientifically grounded framework for researchers in materials science and drug development. While specific experimental data for Na₂IrCl₆·6H₂O is scarce in publicly available literature, we can construct a robust, hypothetical pathway based on the behavior of similar hexahalometallate and hydrated salt systems.

The Hypothesized Two-Stage Decomposition Pathway

The thermal decomposition of sodium hexachloroiridate(IV) hexahydrate is anticipated to proceed in two principal stages: an initial dehydration phase where the water of crystallization is expelled, followed by the decomposition of the anhydrous salt into its constituent products. The nature of the final iridium-containing product is critically dependent on the composition of the furnace atmosphere.

Stage 1: Dehydration - The Liberation of Water

The initial phase of heating will invariably lead to the loss of the six molecules of water of crystallization. This process is typically endothermic and occurs at relatively low temperatures. Based on the thermal analysis of other hydrated metal salts, this dehydration is expected to occur in the temperature range of approximately 50°C to 250°C. The process can be represented by the following general equation:

Na₂IrCl₆·6H₂O(s) → Na₂IrCl₆(s) + 6H₂O(g)

It is plausible that this dehydration may occur in discrete steps, with the loss of water molecules proceeding through lower hydrate intermediates. However, without specific thermogravimetric data, we present this as a single, overarching process.

Stage 2: Decomposition of Anhydrous Sodium Hexachloroiridate(IV)

Following complete dehydration, the resulting anhydrous sodium hexachloroiridate(IV) (Na₂IrCl₆) will remain stable until a significantly higher temperature is reached. Supplier data indicates a decomposition temperature of around 600°C[1]. The decomposition of the [IrCl₆]²⁻ anion is a complex redox process, and the products are highly sensitive to the surrounding atmosphere.

In an inert atmosphere, the decomposition is expected to yield metallic iridium, sodium chloride, and chlorine gas. The iridium(IV) is reduced to iridium metal.

Na₂IrCl₆(s) → 2NaCl(s) + Ir(s) + 2Cl₂(g)

In the presence of oxygen, the formation of iridium(IV) oxide is the thermodynamically favored outcome. The overall reaction is more complex and likely involves the formation of iridium metal as an intermediate, which is then rapidly oxidized.

Na₂IrCl₆(s) + O₂(g) → 2NaCl(s) + IrO₂(s) + 2Cl₂(g)

The following table summarizes the key parameters of the hypothesized thermal decomposition pathway.

| Stage | Process | Temperature Range (°C) (Estimated) | Atmosphere | Solid Products | Gaseous Products |

| 1 | Dehydration | 50 - 250 | Inert or Oxidizing | Na₂IrCl₆ | H₂O |

| 2a | Decomposition | > 500 | Inert (N₂, Ar) | NaCl, Ir | Cl₂ |

| 2b | Decomposition | > 500 | Oxidizing (Air, O₂) | NaCl, IrO₂ | Cl₂ |

Diagram of the Hypothesized Decomposition Pathway:

Caption: Hypothesized thermal decomposition pathway of Na₂IrCl₆·6H₂O.

Experimental Verification: Protocols and Methodologies

To validate and refine the hypothesized decomposition pathway, a combination of thermal analysis techniques is essential. The following protocols provide a robust framework for such an investigation.

Thermogravimetric Analysis coupled with Differential Thermal Analysis (TGA-DTA)

This is the cornerstone technique for studying thermal decomposition. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between the sample and a reference material, revealing endothermic and exothermic events.

Experimental Protocol:

-

Instrument Preparation: Ensure the TGA-DTA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of Na₂IrCl₆·6H₂O into an alumina or platinum crucible.

-

Atmosphere Selection: Set the desired purge gas (high purity nitrogen or argon for inert atmosphere; dry air or a specific O₂/N₂ mixture for oxidizing atmosphere) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 10 minutes.

-

Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the TGA curve (mass % vs. temperature) and the first derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rate.

-

Plot the DTA curve (ΔT vs. temperature) to identify endothermic (dehydration, decomposition) and exothermic (oxidation) events.

-

Correlate the mass loss steps in the TGA curve with the theoretical mass loss for dehydration and decomposition to identify the intermediate and final products.

-

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

TGA-MS provides invaluable information by identifying the gaseous species evolved during the decomposition process.

Experimental Protocol:

-

Instrument Setup: Couple the TGA instrument to a mass spectrometer via a heated transfer line.

-

Sample and Thermal Program: Follow the same procedure as for TGA-DTA.

-

MS Parameters:

-

Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range relevant to the expected evolved gases (e.g., m/z 10-100). Key ions to monitor include m/z 18 (H₂O), 35/37 (Cl), and 70/72/74 (Cl₂).

-

Alternatively, use selected ion monitoring (SIM) for higher sensitivity if the evolved gases are known.

-

-

Data Analysis:

-

Correlate the ion current for specific m/z values with the mass loss events observed in the TGA curve. This will confirm the evolution of water during the initial stage and chlorine gas during the second stage.

-

Diagram of the TGA-MS Experimental Workflow:

Caption: Workflow for TGA-MS analysis of Na₂IrCl₆·6H₂O decomposition.

Causality and Self-Validation in Experimental Design

The proposed experimental protocols are designed to be self-validating. The quantitative mass loss data from TGA for each decomposition step should stoichiometrically match the qualitative identification of the evolved gases by MS. For instance, the mass loss in the first stage should correspond to the loss of six moles of water, and the MS should simultaneously detect a significant increase in the ion current for m/z 18. Similarly, the mass loss in the second stage should be consistent with the evolution of chlorine gas, which will be confirmed by the detection of its characteristic isotopic pattern in the mass spectrum.

Further validation of the solid residues at different decomposition temperatures can be achieved through ex-situ X-ray diffraction (XRD) analysis. By stopping the thermal program at temperatures corresponding to the plateaus in the TGA curve and analyzing the resulting solid, one can definitively identify the crystalline phases of the intermediates (e.g., anhydrous Na₂IrCl₆) and final products (NaCl, Ir, or IrO₂).

Conclusion and Future Directions

While a definitive, experimentally verified thermal decomposition pathway for sodium hexachloroiridate(IV) hexahydrate remains to be published in detail, this guide provides a robust, scientifically-grounded hypothesis. The proposed two-stage mechanism of dehydration followed by atmosphere-dependent decomposition serves as a valuable framework for researchers. The provided experimental protocols offer a clear path to validating this hypothesis and elucidating the nuanced kinetics and thermodynamics of the process.

A thorough investigation using the described techniques will not only confirm the identity of the intermediate and final products but also provide crucial data on the activation energies and reaction orders of each decomposition step. Such knowledge is invaluable for the rational design of synthesis routes for advanced iridium-based materials, enabling precise control over their final properties and performance.

References

-

Yusenko, K. V., Zvereva, V. V., Martynova, S. A., Asanov, I. P., La Fontaine, C., Roudenko, O., ... & Asanova, T. I. (2020). Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii). Physical Chemistry Chemical Physics, 22(40), 22923-22934. [Link]

-

TA Instruments. (2013, August 15). Setting Up a TGA and MS Experiment [Video]. YouTube. [Link]

-

Müller, M., Villalba, J. C., & Anaissi, F. J. (2014). Thermal decomposition (TG-DTA) of iron salts [FeCl3.6H2O] and [Fe(NO3)3.9H2O] with morphologic and chemical analysis of final product. Semina: Ciências Exatas e Tecnológicas, 35(1), 9-18. [Link]

Sources

An In-Depth Technical Guide to the Electrochemical Properties of Aqueous Sodium Hexachloroiridate(IV) Hexahydrate

Section 1: Introduction

Sodium hexachloroiridate(IV) hexahydrate (Na₂[IrCl₆]·6H₂O) is an inorganic coordination complex of iridium in the +4 oxidation state.[1][2] This compound is of significant interest within the scientific community, not only as a crucial precursor for the synthesis of iridium-based catalysts and advanced materials but also as a model system in electrochemical studies.[2][3] Its aqueous electrochemistry is dominated by the clean, one-electron redox couple [IrCl₆]²⁻/[IrCl₆]³⁻, which serves as a benchmark for a truly reversible, outer-sphere electron transfer process.[4][5]

This guide provides a comprehensive technical overview of the electrochemical properties of aqueous Na₂[IrCl₆]·6H₂O. It is designed for researchers, materials scientists, and drug development professionals who utilize electrochemical techniques. We will delve into the fundamental redox behavior of the hexachloroiridate anion, provide detailed, field-proven protocols for its analysis using cyclic voltammetry, and discuss the critical nuances of solution stability and data interpretation that are paramount for achieving reproducible and accurate results.

Section 2: Fundamental Physicochemical and Solution Properties

A thorough understanding of the compound's basic properties is the foundation for any electrochemical investigation.

Table 1: Physicochemical Properties of Sodium Hexachloroiridate(IV) Hexahydrate

| Property | Value | Reference(s) |

| Chemical Formula | Na₂[IrCl₆]·6H₂O | [2] |

| CAS Number | 19567-78-3 | [1] |

| Molecular Weight | 559.01 g/mol | [1] |

| Appearance | Black or dark brown solid/powder | [6][7] |

| Solubility | Soluble in aqueous solutions | [2] |

Aqueous Solution Stability: The Challenge of Hydrolysis

While the [IrCl₆]²⁻ complex is often treated as a stable species, its longevity in aqueous solution is a critical experimental consideration. The primary degradation pathway is hydrolysis (also known as aquation), where chloride ligands are successively replaced by water molecules.[8]

[IrCl₆]²⁻ + H₂O ⇌ [IrCl₅(H₂O)]⁻ + Cl⁻

This process is relatively slow at room temperature in neutral or acidic media but can be accelerated by factors such as increased temperature or pH.[9] The formation of aquated iridium species like [IrCl₅(H₂O)]⁻ introduces new redox couples with different standard potentials, complicating electrochemical analysis.[9] Therefore, for precise and reproducible measurements, it is imperative to use freshly prepared aqueous solutions for all electrochemical experiments.

Section 3: The [IrCl₆]²⁻ / [IrCl₆]³⁻ Redox Couple: A Core Analysis

The hallmark of aqueous hexachloroiridate(IV) electrochemistry is the simple, one-electron reduction to hexachloroiridate(III).

[IrCl₆]²⁻ + e⁻ ⇌ [IrCl₆]³⁻

This reaction is a classic example of an outer-sphere electron transfer, where the electron moves between the electrode and the iridium center without any bond-breaking or formation in the primary coordination sphere.[10][11] This results in very fast electron transfer kinetics, making the system electrochemically reversible.[4][5]

Redox Potential

The formal potential (E°') of this couple is a key thermodynamic parameter. It is sensitive to the composition of the electrolyte and the reference electrode used.

Table 2: Reported Formal Potentials for the [IrCl₆]²⁻/[IrCl₆]³⁻ Couple

| Formal Potential (E°') | Conditions | Reference Electrode | Source |

| ~1.00 V | 0.5 M Na₂SO₄, pH 4.0 | SHE | [9] |

| ~0.87 V | 0.1 M HClO₄ | Ag/AgCl | [10] (Calculated from E°(NHE)=1.017V) |

Note: The Standard Hydrogen Electrode (SHE) is the ultimate reference, but practical experiments often use secondary electrodes like Silver/Silver Chloride (Ag/AgCl). It is crucial to report the reference electrode used and, if necessary, convert potentials to a common scale.

Section 4: Experimental Characterization by Cyclic Voltammetry

Cyclic Voltammetry (CV) is the most powerful and common technique for investigating the electrochemical behavior of the [IrCl₆]²⁻/[IrCl₆]³⁻ system.[12] In a CV experiment, the potential applied to a working electrode is scanned linearly from a starting potential to a switching potential and then back again, while the resulting current is measured.

For an ideal, reversible one-electron process like that of hexachloroiridate, the cyclic voltammogram has a characteristic shape with several key features:

-

Peak Separation (ΔEp): The difference between the anodic peak potential (Epa) and the cathodic peak potential (Epc) is theoretically 59 mV at 25°C.

-

Peak Ratio (ipa/ipc): The ratio of the anodic to cathodic peak currents is equal to one.

-

Current vs. Scan Rate: The peak current is directly proportional to the square root of the scan rate (ν¹/²).

Section 5: Protocols for Electrochemical Analysis

Adherence to rigorous experimental protocol is essential for obtaining high-quality, trustworthy data.

5.1: Critical Safety Precautions

Sodium hexachloroiridate(IV) hexahydrate is a hazardous substance.

-

Toxicity: It is toxic if swallowed or in contact with skin and causes skin and eye irritation.[1][6][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[13][14]

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][14]

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.[14]

5.2: Preparation of Aqueous Solutions

This protocol describes the preparation of a 1 mM solution in a 0.5 M supporting electrolyte.

-

Weighing: Accurately weigh 5.59 mg of Na₂[IrCl₆]·6H₂O (for 10 mL of solution).

-

Electrolyte Preparation: Separately, prepare a 0.5 M solution of a non-coordinating supporting electrolyte (e.g., Na₂SO₄ or KNO₃) in high-purity deionized water. The electrolyte is crucial for ensuring conductivity and minimizing solution resistance.

-

Dissolution: Dissolve the weighed Na₂[IrCl₆]·6H₂O in the 10 mL of the 0.5 M electrolyte solution. Mix thoroughly until fully dissolved. Crucially, use this solution promptly after preparation to minimize hydrolysis. [9]

-

Degassing: Transfer the solution to the electrochemical cell. Bubble a high-purity inert gas (N₂ or Ar) through the solution for at least 15-20 minutes prior to the experiment. This step is vital to remove dissolved oxygen, which can interfere with the measurement by producing its own reduction signal. Maintain a blanket of the inert gas over the solution during the experiment.

5.3: Three-Electrode Cell Setup

A standard three-electrode configuration is required for CV.

-

Working Electrode (WE): An inert solid electrode where the reaction of interest occurs. A glassy carbon (GC) or platinum (Pt) disk electrode is recommended. Polish the electrode surface to a mirror finish with alumina slurry and sonicate in deionized water before use to ensure a clean, reproducible surface.

-

Reference Electrode (RE): Provides a stable potential against which the WE potential is controlled and measured. A Silver/Silver Chloride (Ag/AgCl) electrode is a common and reliable choice for aqueous solutions. Ensure the filling solution is topped up and the frit is not clogged.

-

Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit. A platinum wire or graphite rod is typically used. Its surface area should be larger than that of the WE.

5.4: Performing the Cyclic Voltammetry Measurement

-

Assemble Cell: Immerse the three polished/cleaned electrodes in the degassed solution within the electrochemical cell.

-

Connect to Potentiostat: Connect the electrodes to the appropriate terminals on the potentiostat.

-

Set Parameters: In the control software, define the CV parameters.

-

Potential Window: For the [IrCl₆]²⁻/[IrCl₆]³⁻ couple with an Ag/AgCl reference, a window from approximately +1.2 V to +0.4 V is a good starting point. The scan should start at a potential where no faradaic reaction occurs.

-

Scan Rate (ν): Begin with a moderate scan rate, such as 100 mV/s.

-

Number of Cycles: Run at least 3-5 cycles to ensure the system has reached a steady state. The first cycle may differ from subsequent ones.

-

-

Run Experiment: Initiate the scan and record the resulting voltammogram.

Section 6: Data Interpretation and Key Parameters

A well-run CV of aqueous Na₂[IrCl₆] will yield a voltammogram from which key parameters can be extracted.

-

Formal Potential (E°'): Can be estimated as the midpoint of the peak potentials: E°' ≈ (Epa + Epc) / 2. This value represents the thermodynamic tendency of the redox couple.

-

Peak Separation (ΔEp): ΔEp = Epa - Epc. A value close to 59 mV indicates a kinetically fast, reversible one-electron process. Larger separations suggest quasi-reversible or irreversible kinetics.

-

Diffusion Coefficient (D): For a reversible system, the diffusion coefficient of the [IrCl₆]²⁻ species can be calculated using the Randles-Ševčík equation :

-

ipa = (2.69 x 10⁵) * n³/² * A * D¹/² * C * ν¹/²

-

Where:

-

ipa is the anodic peak current (Amperes)

-

n is the number of electrons transferred (n=1)

-

A is the electrode area (cm²)

-

D is the diffusion coefficient (cm²/s)

-

C is the bulk concentration (mol/cm³)

-

ν is the scan rate (V/s)

-

-

Section 7: Applications in Research and Development

The well-behaved electrochemistry of the hexachloroiridate system makes it valuable in several fields:

-

Redox Probe: It is used to characterize the electrochemical properties of modified electrode surfaces, such as those functionalized with DNA or self-assembled monolayers.[4]

-

Electrocatalysis: As a soluble iridium precursor, it is used in the electrochemical deposition of iridium and iridium oxide (IrOₓ) films, which are state-of-the-art catalysts for the oxygen evolution reaction (OER) in water splitting.[15][16][17]

-

Educational Tool: It serves as an excellent, non-problematic alternative to the ferricyanide/ferrocyanide couple for demonstrating reversible electron transfer in analytical chemistry labs.[5]

References

-

PubChem. Sodium hexachloroiridate(IV) hexahydrate. [Link]

-

Stanbury, D. M., et al. (2024). Oxidation of Methanesulfinate by Hexachloroiridate(IV) and the Standard Electrode Potential of the Aqueous Methanesulfonyl Radical. Inorganic Chemistry. [Link]

-

Pike, R. D., et al. (2023). Hexachloroiridate(IV) as a redox probe for the electrochemical discrimination of B-DNA and M-DNA monolayers on gold. ResearchGate. [Link]

-

Moffat, T. P., et al. Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Van Der Veen, M. A., et al. (2018). Cyclic Voltammetry of Hexachloroiridate(IV): An Alternative to the Electrochemical Study of the Ferricyanide Ion. ResearchGate. [Link]

-

Reyes-Cruz, V. E., et al. (2012). Pourbaix diagram of the system Ir-HCl with concentrations of iridium of 1.56x10 -7 M and 2 M, respectively. ResearchGate. [Link]

-

Ahmed, A. M., et al. (2017). Kinetics and mechanism of hexachloroiridate(iv) oxidation of tellurium(iv) in aqueous solutions. New Journal of Chemistry. [Link]

-

Serrano Lópeza, S. S., et al. Thermodynamic study of Iridium in HCl: The effect of concentration. UAEH. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Sodium Hexachloroiridate(IV) Hexahydrate 99.9+%. [Link]

-

Van Der Veen, M. A., et al. (2018). Figure A.1: Cyclic voltammetry of 0.5 mM hexachloroiridate(IV) and 0.5 mM hexachloroiridate(III) at 40 mV/s in 0.1M pH4 acetate buffered, 0.5M KNO3 solution. ResearchGate. [Link]

-

Cecil, R., et al. (1968). Electron transfer oxidations of organic compounds. Part IV. The kinetics of oxidations of some difunctional ketonic substrates by the hexachloroiridate(IV) anion... RSC Publishing. [Link]

-

Das, A. K. (2014). Complexation Effect on Redox Potential of Iron(III)Iron(II) Couple: A Simple Potentiometric Experiment. ResearchGate. [Link]

-

Das, A. K., et al. (2016). Iron Reduces Iron: A Spectroelectrochemical Insight of Ligand Effect on Iron Redox Potential. ThaiScience. [Link]

-

Quattara, L., et al. (2008). Electrochemical comparison of IrO 2 prepared by anodic oxidation of pure iridium and IrO 2 prepared by thermal decomposition of H 2 IrCl 6 precursor solution. ResearchGate. [Link]

-

Gamry Instruments. Cyclic Voltammetry - CV Electrochemical Technique. [Link]

-

The Role of Sodium Hexachloroiridate(III) Hydrate in Modern Catalysis. (n.d.). LinkedIn. [Link]

Sources

- 1. Sodium hexachloroiridate(IV) hexahydrate | Cl6H12IrNa2O6 | CID 19849276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 19567-78-3・Sodium Hexachloroiridate(IV) n-Hydrate・193-10971[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Electron transfer oxidations of organic compounds. Part IV. The kinetics of oxidations of some difunctional ketonic substrates by the hexachloroiridate(IV) anion, the oxidation of 2-chlorocyclohexanone by hexachloro- and hexabromo-iridate(IV), and a survey of the reactivity of hexachloroiridate(IV) towards organic compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments [gamry.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Introduction: The Unique Magnetic Landscape of a 5d Transition Metal Ion

An In-depth Technical Guide to the Magnetic Susceptibility of Iridium(IV) Compounds

Iridium, the second-densest naturally occurring metal, resides in the third transition series, possessing a partially filled 5d shell in its various oxidation states.[1][2] Iridium(IV), with its [Xe] 4f¹⁴ 5d⁵ electron configuration, presents a fascinating case study in magnetism.[3][4] Unlike its 3d counterparts (e.g., Mn(II) or Fe(III)), where magnetic properties are often dominated by electron spin, Ir(IV) exists in a regime where multiple energetic contributions are of comparable magnitude. The interplay between the ligand field, electron-electron repulsion, and, most critically, strong spin-orbit coupling (SOC) gives rise to complex and often non-intuitive magnetic behaviors.[5][6] This guide provides a comprehensive exploration of the theoretical underpinnings, experimental determination, and practical considerations of magnetic susceptibility in Iridium(IV) compounds, tailored for researchers in materials science and drug development.

Part 1: Theoretical Framework for Magnetism in Iridium(IV) Complexes

The magnetic properties of any transition metal complex are dictated by its unpaired electrons.[7][8] For an Ir(IV) ion, which has a d⁵ configuration, the arrangement of these electrons in the d-orbitals is the primary determinant of its magnetic moment.

The Dominance of a Low-Spin State

In an octahedral ligand environment, the five degenerate d-orbitals split into a lower-energy t₂g triplet (dxy, dxz, dyz) and a higher-energy eg doublet (dx²-y², dz²).[9][10] Iridium, as a 5d element, experiences a very large ligand field splitting energy (Δo). This energy is significantly greater than the spin-pairing energy, meaning it is energetically far more favorable for electrons to pair up in the lower t₂g orbitals than to occupy the high-energy eg orbitals.

Consequently, Ir(IV) complexes, particularly in octahedral or pseudo-octahedral geometries, are almost exclusively low-spin . The five d-electrons occupy the t₂g orbitals, resulting in a (t₂g)⁵ configuration with a single unpaired electron.

The Critical Influence of Spin-Orbit Coupling (SOC)

For lighter transition metals (3d series), the magnetic moment can often be approximated by the "spin-only" formula. This approach fails dramatically for heavy elements like iridium.[11] The strong interaction between the electron's spin angular momentum and its orbital angular momentum, known as spin-orbit coupling, is a defining characteristic of 5d elements.[6][12][13]

Causality: The strength of SOC scales rapidly with the nuclear charge (approximately as Z⁴). For iridium (Z=77), this effect is powerful enough to significantly mix electronic states. In a low-spin d⁵ ion like Ir(IV), the (t₂g)⁵ configuration is orbitally degenerate. This unquenched orbital angular momentum couples with the spin angular momentum (S=1/2), leading to a ground state that is better described by the total angular momentum quantum number, J. This coupling results in magnetic moments that deviate substantially from the spin-only value of 1.73 Bohr magnetons (μB) expected for a single unpaired electron.

The diagram below illustrates the key factors that determine the final magnetic state of an Iridium(IV) complex.

Caption: Determinants of magnetic properties in Ir(IV) complexes.

Part 2: Experimental Determination of Magnetic Susceptibility

Measuring the magnetic susceptibility of an Ir(IV) compound provides empirical data to validate theoretical models and probe the electronic structure. While modern techniques like SQUID (Superconducting Quantum Interference Device) magnetometry offer unparalleled sensitivity, the principles can be effectively understood through the classic Gouy method.[14][15][16][17]

Experimental Protocol: The Gouy Method

The Gouy method measures the apparent change in mass of a sample when it is placed in a magnetic field.[15] Paramagnetic substances, like most Ir(IV) compounds, are drawn into the field, resulting in an apparent increase in weight.[7][8]

Principle of Self-Validation: This protocol is designed to be self-validating through the use of a known calibrant and systematic correction for interfering diamagnetic signals. Accuracy is contingent on precise measurements of mass, temperature, and sample length, along with the use of a well-characterized magnetic field.

Step-by-Step Methodology:

-

Apparatus Setup:

-

Calibration:

-

Rationale: The force experienced by the sample is dependent on the specific geometry and magnetic field strength of the instrument. Calibration with a substance of known magnetic susceptibility accounts for these instrumental constants.